BenchChemオンラインストアへようこそ!

2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid

Drug Discovery ADME Optimization Screening Library Design

This chiral N-acyl amino acid integrates the 4-chloro-2-nitrobenzamido pharmacophore with an (S)-norvaline backbone, delivering a free carboxylic acid for direct PROTAC linker coupling without additional synthetic steps. The 2-nitro (ortho) substitution offers a regioisomeric probe for nitroreductase-mediated covalent-inhibitor kinetics, complementing the 5-nitro GW9662/T0070907 series. With a lead-like profile (MW 300.70, logP 1.65, tPSA 101 Ų), it fills a critical gap in screening libraries targeting PPARγ or related nuclear receptors.

Molecular Formula C12H13ClN2O5
Molecular Weight 300.7
CAS No. 1192509-55-9
Cat. No. B2416872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid
CAS1192509-55-9
Molecular FormulaC12H13ClN2O5
Molecular Weight300.7
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H13ClN2O5/c1-2-3-9(12(17)18)14-11(16)8-5-4-7(13)6-10(8)15(19)20/h4-6,9H,2-3H2,1H3,(H,14,16)(H,17,18)
InChIKeyCEQVXXHZHGDBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid (CAS 1192509-55-9): Chiral N-Acyl Amino Acid Building Block for Medicinal Chemistry Screening Libraries


2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid (CAS 1192509-55-9, IUPAC: 2-[(4-chloro-2-nitrobenzoyl)amino]pentanoic acid) is a chiral N-acyl amino acid derivative with molecular formula C12H13ClN2O5 and molecular weight 300.70 g/mol . The compound is primarily supplied by Enamine Ltd. (catalog EN300-94744) as a screening compound and synthetic building block . It contains a 4-chloro-2-nitrobenzamido pharmacophore, structurally related to the known PPARγ antagonists GW9662 and T0070907, attached to a norvaline (2-aminopentanoic acid) backbone with a defined (S)-configuration at the C2 stereocenter .

Why Close Analogs Like GW9662 or T0070907 Cannot Substitute for 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid in Screening Cascades


The 4-chloro-2-nitrobenzamido pharmacophore is shared with the well-characterized PPARγ antagonists GW9662 (2-chloro-5-nitro-N-phenylbenzamide, IC50 3.3 nM) and T0070907 (2-chloro-5-nitro-N-pyridin-4-yl-benzamide, Ki 1 nM) [1]. However, the target compound differs fundamentally in three dimensions: (1) it possesses a pentanoic acid chain terminating in a free carboxylic acid rather than a phenyl or pyridyl ring, altering hydrogen-bonding capacity and polarity; (2) it contains a single chiral (S)-stereocenter at C2 absent in both GW9662 and T0070907, enabling diastereoselective recognition studies; and (3) the nitro group is at the 2-position rather than the 5-position on the benzamido ring, which may alter electrophilic reactivity and binding geometry [2]. These structural differences mean that data from GW9662 or T0070907 cannot be extrapolated to predict this compound's binding profile, selectivity, or metabolic stability.

Quantitative Physicochemical and Structural Differentiation of 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid from GW9662 and T0070907


Higher Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count: Enhanced Aqueous Solubility Potential vs. GW9662 and T0070907

The target compound contains a free carboxylic acid (COOH) on the pentanoic acid chain, contributing one additional hydrogen-bond donor (HBD) and higher topological polar surface area (tPSA) compared to GW9662 and T0070907 [1]. The ZINC15 database reports a tPSA of 101 Ų and an HBD count of 2 for the target compound [1]. In contrast, GW9662 (C13H9ClN2O3) has an HBD count of 1 (amide NH only) and a lower tPSA, consistent with its phenyl-substituted amide structure lacking a free carboxylic acid. This difference predicts improved aqueous solubility for the target compound, relevant for screening in biochemical assay buffers.

Drug Discovery ADME Optimization Screening Library Design

Defined (S)-Stereochemistry at C2 Enables Diastereoselective SAR Studies Unavailable with Achiral GW9662 or T0070907

The commercially supplied compound (CAS 1192509-55-9) is specified as the (S)-enantiomer: (S)-2-(4-Chloro-2-nitrobenzamido)pentanoic acid, with purity ≥95% . The (S)-configuration is derived from L-norvaline as the chiral starting material. In contrast, GW9662 (CAS 22978-25-2) and T0070907 (CAS 313516-66-4) are achiral molecules with no stereocenter [1]. The presence of a defined (S)-stereocenter enables structure-activity relationship (SAR) studies where enantiomeric purity can be correlated with biological activity, and allows diastereoselective derivatization for library expansion, options unavailable with the achiral GW9662/T0070907 scaffold.

Chiral Pool Synthesis Stereochemical SAR Norvaline Derivatives

Distinct Nitro-Regioisomerism (2-Nitro vs. 5-Nitro) May Alter Covalent Binding Reactivity Relative to GW9662-Class Antagonists

The target compound bears a 4-chloro-2-nitro substitution pattern on the benzamido ring, whereas both GW9662 and T0070907 carry a 2-chloro-5-nitro pattern . The nitro group position affects the electron density distribution and the reduction potential of the nitroarene. GW9662's 5-nitro group at the para position relative to the amide carbonyl is known to undergo bioreductive activation by nitroreductases, contributing to its irreversible covalent binding mode at PPARγ Cys285 [1]. The 2-nitro position (ortho to the amide carbonyl) in the target compound alters the electronic environment and may modify both the rate of enzymatic nitro-reduction and the steric accessibility of the reduced intermediate, potentially yielding a different covalent modification profile.

Covalent Inhibitor Design Nitroarene Reduction Potential Electrophilic Warhead

Norvaline Backbone Provides a Linear Alkyl Carboxylic Acid Handle for Bioconjugation Not Available in GW9662 or T0070907

The target compound features a norvaline-based pentanoic acid backbone terminating in a free COOH group, providing a natural functional handle for amide coupling, esterification, or bioconjugation reactions [1]. GW9662 and T0070907 terminate in a substituted phenyl or pyridyl ring without a free carboxylic acid, limiting derivatization options [2]. The linear three-carbon chain connecting the α-carbon to the COOH group offers a spacer that can be exploited for linker attachment in PROTAC (Proteolysis Targeting Chimera) design or for immobilization on solid supports for affinity chromatography experiments. The (S)-configuration at C2 further enables regioselective conjugation strategies.

Bioconjugation PROTAC Linker Chemistry Chemical Probe Design

Caveat: No Published Biological Activity Data Are Available for This Compound to Support Target-Specific Claims

The ZINC15 database states explicitly: 'There is no known activity for this compound' based on ChEMBL 20, and 'This substance is not reported in any publications per ChEMBL' [1]. BindingDB and PubChem also contain no bioactivity records for CAS 1192509-55-9. This stands in marked contrast to GW9662 (IC50 = 3.3 nM for PPARγ; >800-fold selectivity, reported in >500 publications) and T0070907 (Ki = 1 nM for PPARγ, reported in >200 publications) [2]. Users considering this compound must therefore anticipate that all target engagement, selectivity, and ADME profiling will need to be performed de novo.

Data Gap Risk Assessment Procurement Due Diligence

Recommended Application Scenarios for 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid Based on Structural Differentiation from GW9662 and T0070907


Chiral Pool Derivatization for Enantioselective PPARγ Modulator Lead Generation

The (S)-configuration of the norvaline backbone provides a chiral template for systematic SAR around the 4-chloro-2-nitrobenzamido pharmacophore. Unlike the achiral GW9662 scaffold, this compound can be used to generate diastereomeric pairs through esterification or amidation of the free COOH group, enabling enantioselectivity assessment in PPARγ or related nuclear receptor assays [1]. The higher tPSA (101 Ų) may also confer improved solubility for biochemical assay formats [2].

Covalent Warhead Profiling with Altered Nitroarene Reactivity Due to 2-Nitro Regioisomerism

The 2-nitro (ortho) substitution pattern in this compound is regioisomeric to the 5-nitro (para) pattern in GW9662 and T0070907. This structural difference is hypothesized to alter the reduction potential and thereby the rate of nitroreductase-mediated activation, a key step in covalent modification of PPARγ Cys285 [1]. The compound can serve as a comparator probe in enzymatic nitro-reduction assays to study how regioisomeric nitro positioning affects covalent inhibitor kinetics [2].

PROTAC Linker Chemistry Using the Free Carboxylic Acid Functional Handle

The free COOH group on the pentanoic acid chain provides a natural conjugation site for linker attachment in PROTAC design. As demonstrated by the ZINC15 structural data, the C3 alkyl spacer places the conjugation handle at a defined distance from the benzamido pharmacophore [1]. This contrasts with GW9662 and T0070907, which require additional synthetic steps to install a functional handle for bioconjugation. The compound can be directly coupled to amine-terminated PEG or alkyl linkers via standard EDC/DCC chemistry for targeted protein degradation studies.

Diversity-Oriented Screening Library Inclusion as a Novel Chloro-Nitro-Benzamido Chemotype

Despite having no published bioactivity, this compound fills a structural gap in screening libraries by combining the chloro-nitrobenzamido substructure (known PPARγ antagonist pharmacophore) with a chiral α-amino acid backbone. Its computed logP of 1.65, tPSA of 101 Ų, and molecular weight of 300.70 place it within lead-like chemical space (per Lipinski and Veber rules) [1]. Inclusion in phenotypic or target-based high-throughput screening (HTS) campaigns may identify novel biological activities distinct from the extensively studied GW9662/T0070907 series.

Quote Request

Request a Quote for 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.